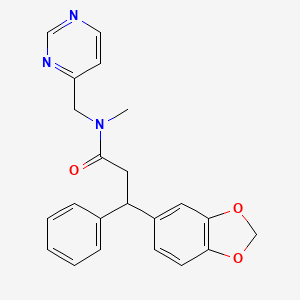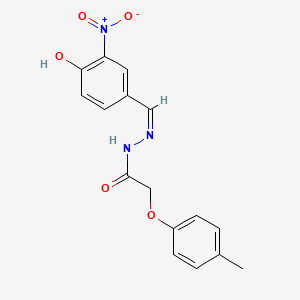![molecular formula C23H25FN4O B6028192 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is a potent inhibitor of the proteasome, a complex of proteins responsible for degrading intracellular proteins. By inhibiting the proteasome, this compound disrupts the normal protein degradation process, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation of proteins ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the proteasome, this compound has been shown to induce oxidative stress, activate the unfolded protein response, and inhibit the NF-κB pathway. These effects ultimately lead to the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is its potent inhibitory activity against the proteasome, which makes it a promising candidate for the treatment of cancer. However, one limitation of this compound is its potential toxicity, as inhibition of the proteasome can also affect normal cellular processes. Additionally, this compound may have limited efficacy in certain types of cancer, and further research is needed to determine its optimal use in combination with other therapies.
Orientations Futures
For research on 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine include further preclinical studies to determine its efficacy and safety in various types of cancer, as well as clinical trials to evaluate its use in combination with other therapies. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to treatment. Finally, the development of new proteasome inhibitors with improved efficacy and safety profiles is an important area of future research.
Méthodes De Synthèse
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline to form 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-fluorophenylamine. This compound is then reacted with piperidine to form this compound.
Applications De Recherche Scientifique
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-16-13-17(2)28(26-16)22-7-3-5-18(14-22)23(29)27-12-4-6-21(15-27)25-20-10-8-19(24)9-11-20/h3,5,7-11,13-14,21,25H,4,6,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIHYOPKCPKDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)N3CCCC(C3)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B6028110.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028118.png)
![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6028137.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)

![4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6028155.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6028161.png)
![methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate](/img/structure/B6028168.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
![1-(cyclobutylmethyl)-3-{[(cyclohexylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028208.png)
![1-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B6028219.png)